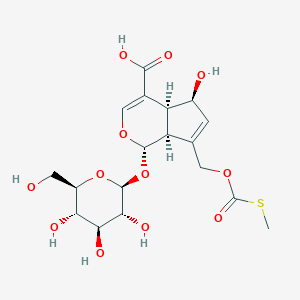

Paederosidic acid

Description

Properties

IUPAC Name |

(1S,4aS,5S,7aS)-5-hydroxy-7-(methylsulfanylcarbonyloxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O12S/c1-31-18(26)28-4-6-2-8(20)11-7(15(24)25)5-27-16(10(6)11)30-17-14(23)13(22)12(21)9(3-19)29-17/h2,5,8-14,16-17,19-23H,3-4H2,1H3,(H,24,25)/t8-,9+,10+,11-,12+,13-,14+,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTKKPLVSHVNDV-FCVLBCLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=O)OCC1=CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC(=O)OCC1=C[C@@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Paederosidic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paederosidic acid, an iridoid glycoside naturally occurring in plants of the Paederia genus, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its chemical properties, established biological effects, and mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

This compound is a sulfur-containing iridoid glycoside that has been isolated from several plant species, most notably Paederia scandens and Paederia foetida.[1] Traditionally, these plants have been used in folk medicine for the treatment of various ailments, including inflammation and pain.[2] Modern scientific investigation has begun to validate these traditional uses and has uncovered a broader spectrum of pharmacological activities, including anti-tumor, anticonvulsant, sedative, and bone-protective effects.[3][4] This guide will delve into the technical details of these activities, presenting available quantitative data and outlining the experimental methodologies used in key studies.

Chemical and Physical Properties

This compound is a complex molecule with the chemical formula C18H24O12S.[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C18H24O12S | PubChem[1] |

| Molecular Weight | 464.4 g/mol | PubChem[1] |

| IUPAC Name | (1S,4aS,5S,7aS)-5-hydroxy-7-(methylsulfanylcarbonyloxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | PubChem[1] |

| CAS Number | 18842-98-3 | TargetMol[3] |

| Appearance | Solid | Cayman Chemical[5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook[6] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities that are of significant interest for therapeutic development. The following sections detail its primary effects and the current understanding of the underlying mechanisms.

Anti-tumor Activity

This compound has demonstrated significant anti-tumor activity, particularly against non-small cell lung cancer (NSCLC) cells.[5][7]

The anti-tumor effects of this compound are primarily attributed to the induction of mitochondria-mediated apoptosis.[3][7] This process involves the upregulation of pro-apoptotic proteins such as caspase-3, caspase-8, caspase-9, Bid, and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[3] Furthermore, this compound stimulates the release of cytochrome C from the mitochondria.[3] Studies have also indicated that the activation of the JNK signaling pathway plays a crucial functional role in this compound-induced apoptosis.[3]

Figure 1: Signaling pathway of this compound-induced apoptosis in cancer cells.

| Cell Line | Assay | Result | Concentration | Source |

| NCI-H1650 | Proliferation Inhibition (IC50) | 40.68 µg/ml | 40 µg/ml | Cayman Chemical[5] |

| HCC827 | Proliferation Inhibition (IC50) | 42.58 µg/ml | 40 µg/ml | Cayman Chemical[5] |

| A549 | Proliferation Inhibition (IC50) | 36.48 µg/ml | 40 µg/ml | Cayman Chemical[5] |

Anticonvulsant and Sedative Effects

This compound has been shown to possess significant anticonvulsant and sedative properties in animal models.[3][4]

The anticonvulsant and sedative effects of this compound are linked to its influence on neurotransmitter levels in the brain. It has been observed to increase the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) while decreasing the concentration of the excitatory neurotransmitter glutamic acid.[3][4] This modulation is associated with the upregulation of glutamic acid decarboxylase 65 (GAD65), an enzyme responsible for GABA synthesis.[3][4]

Figure 2: Mechanism of this compound's anticonvulsant and sedative effects.

| Animal Model | Effect | Dosage (ip) | Source |

| Mice | Anticonvulsant & Sedative | 5, 10, 20, and 40 mg/kg | TargetMol,[3] PubMed[4] |

| Rats | Anticonvulsant & Sedative | Not specified in abstract | PubMed[4] |

Bone Protective Effects

Recent studies have highlighted the potential of this compound in protecting against bone loss, particularly in inflammatory contexts.

This compound has been shown to mitigate bone loss induced by lipopolysaccharide (LPS) in rats.[8] Its protective mechanism involves the reduction of oxidative stress and inflammation. It enhances osteogenic activity by upregulating the expression of Superoxide Dismutase 2 (SOD2), a key antioxidant enzyme, and downregulating the expression of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[8] This dual action helps to restore impaired bone metabolism, improve bone strength, and increase bone mineral density.[8]

Figure 3: this compound's mechanism for protecting against bone loss.

Experimental Protocols

Detailed, step-by-step experimental protocols for the cited studies are not publicly available in their entirety. However, the following outlines the methodologies as described in the published abstracts.

Anti-tumor Activity Assessment

Figure 4: Experimental workflow for assessing anti-tumor activity.

-

Cell Culture: Human non-small cell lung cancer cell lines (e.g., A549, NCI-H1650, HCC827) are cultured under standard conditions.

-

Cell Proliferation Assay (MTT): Cells are treated with various concentrations of this compound. The viability of the cells is then determined using an MTT assay to calculate the half-maximal inhibitory concentration (IC50).

-

Apoptosis Detection:

-

DAPI Staining: Treated cells are stained with DAPI (4',6-diamidino-2-phenylindole) and observed under a fluorescence microscope to assess changes in nuclear morphology characteristic of apoptosis.

-

Annexin V/PI Staining: Cells are stained with FITC-conjugated Annexin V and propidium iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

-

-

Western Blotting: The expression levels of key proteins involved in apoptosis (caspases, Bcl-2 family proteins) and signaling pathways (JNK, Akt) are determined by Western blotting using specific antibodies.

Anticonvulsant and Sedative Activity Assessment

Figure 5: Experimental workflow for assessing anticonvulsant and sedative activity.

-

Animal Models: Male mice and/or rats are used for these studies.

-

Anticonvulsant Activity Models:

-

Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures. The ability of this compound to prevent or delay the onset of seizures is evaluated.

-

Pentylenetetrazole (PTZ)-induced Seizure Test: PTZ is a GABA receptor antagonist that induces clonic seizures. The protective effect of this compound against these seizures is assessed.

-

-

Sedative Effect Evaluation:

-

Pentobarbital Sodium-induced Sleeping Time: The effect of this compound on the duration of sleep induced by pentobarbital sodium is measured.

-

Locomotor Activity Test: Changes in spontaneous motor activity are monitored to assess sedative effects.

-

-

Mechanism of Action Studies:

-

Neurotransmitter Analysis: The brains of the animals are analyzed to determine the concentrations of glutamic acid and GABA.

-

Western Blotting: The expression level of GAD65 in the brain is measured by Western blotting.

-

Bone Protective Effect Assessment

Figure 6: Experimental workflow for assessing bone protective effects.

-

In Vitro Studies:

-

Cell Culture: MC3T3-E1 (osteoblast precursor) and RAW264.7 (osteoclast precursor) cells are used.

-

Cell Viability: The effect of this compound on cell viability in the presence of LPS is assessed using a CCK-8 assay.

-

Osteogenic Potential: The differentiation of MC3T3-E1 cells into osteoblasts is evaluated using Alkaline Phosphatase (ALP) staining and Alizarin Red (AR) staining for mineralization.

-

Osteoclast Differentiation: The differentiation of RAW264.7 cells into osteoclasts is assessed by Tartrate-resistant acid phosphatase (TRAP) staining.

-

-

In Vivo Studies:

-

Animal Model: A rat model of lipopolysaccharide (LPS)-induced bone loss is utilized.

-

Bone Parameter Analysis: Changes in bone mineral density and bone strength are measured.

-

Biomarker Analysis: The expression of SOD2 and TNF-α is quantified.

-

Synthesis

Conclusion and Future Directions

This compound is a promising natural compound with a compelling profile of biological activities, including anti-tumor, anticonvulsant, and bone-protective effects. The mechanisms underlying these activities are beginning to be elucidated, revealing its interaction with key cellular pathways.

Future research should focus on several key areas:

-

Detailed Pharmacokinetics and Pharmacodynamics: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationships in more detail.

-

In Vivo Efficacy in a Broader Range of Models: While initial in vivo data is promising, further studies in more advanced and varied animal models of cancer, epilepsy, and osteoporosis are required to validate its therapeutic potential.

-

Total Synthesis: The development of a viable synthetic route for this compound would be a significant advancement, enabling the production of larger quantities for research and development, and facilitating the synthesis of analogs with potentially improved properties.

-

Clinical Investigation: Should preclinical studies continue to yield positive results, the progression of this compound into clinical trials would be the ultimate step in determining its therapeutic value in humans.

References

- 1. This compound protect bone mass in lipopolysaccharide-treated rats by reducing oxidative stress and inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of phosphatidic acid in lipid particles and endoplasmic reticulum of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticonvulsant and sedative effects of this compound isolated from Paederia scandens (Lour.) Merrill. in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor activity of this compound in human non-small cell lung cancer cells via inducing mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphatidic acid biosynthesis in the model organism yeast Saccharomyces cerevisiae - a survey - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Paederosidic Acid: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paederosidic acid, an iridoid glycoside primarily isolated from Paederia scandens, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and notable biological effects of this compound, including its anticonvulsant, sedative, and anti-cancer properties. Detailed experimental protocols for key biological assays and the elucidation of its mechanism of action, particularly in inducing apoptosis in non-small cell lung cancer, are presented. This document aims to serve as a core resource for researchers and professionals in drug development interested in the therapeutic potential of this natural compound.

Chemical Structure and Identification

This compound is a complex iridoid glycoside containing a sulfur atom. Its chemical structure has been elucidated through various spectroscopic methods.[1][2]

| Identifier | Value |

| IUPAC Name | (1S,4aS,5S,7aS)-5-hydroxy-7-(methylsulfanylcarbonyloxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid |

| SMILES String | CSC(=O)OCC1=C--INVALID-LINK--O)O[C@H]3--INVALID-LINK--CO)O)O)O)O |

| InChI Key | ICTKKPLVSHVNDV-FCVLBCLDSA-N |

| Molecular Formula | C18H24O12S |

| CAS Number | 18842-98-3 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Weight | 464.4 g/mol | PubChem |

| Appearance | Solid | Cayman Chemical |

| Purity | ≥98% | Cayman Chemical |

| Solubility | DMSO: 55 mg/mL (118.42 mM) | TargetMol |

| DMF: 12 mg/mL | Cayman Chemical | |

| Ethanol: 16.8 mg/mL | GlpBio | |

| PBS (pH 7.2): 5 mg/mL | Cayman Chemical | |

| Storage | Powder: -20°C for 3 years | TargetMol |

| In solvent: -80°C for 1 year | TargetMol |

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While specific raw spectral data is extensive and typically found in original research publications, a summary of the key analytical techniques used is presented.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H and 13C NMR have been instrumental in determining the complex stereochemistry and connectivity of the molecule. SpectraBase reports the availability of a 13C NMR spectrum for this compound in CD3OD.[3]

-

Infrared (IR) Spectroscopy : IR spectroscopy has been used to identify the functional groups present in this compound, such as hydroxyl (-OH), carbonyl (C=O), and C-O bonds.

-

Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESI-MS) has been used to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure.[4]

Biological Activities and Mechanisms of Action

This compound exhibits a range of significant biological activities, positioning it as a compound of interest for therapeutic development.

Anticonvulsant and Sedative Effects

This compound has demonstrated significant anticonvulsant and sedative properties in animal models.

-

Anticonvulsant Activity : It protects against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock in mice.[5]

-

Sedative Effects : The compound increases the duration of pentobarbital-induced sleep and decreases the latency to sleep onset in mice.

-

Mechanism of Action : The sedative and anticonvulsant effects are believed to be mediated through the modulation of neurotransmitter levels in the brain. This compound has been shown to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and decrease the levels of the excitatory neurotransmitter glutamic acid. Furthermore, it upregulates the expression of GAD65, an enzyme involved in GABA synthesis.

Anti-cancer Activity

This compound has shown promising anti-tumor activity, particularly against non-small cell lung cancer (NSCLC) cells.

-

Inhibition of Cell Proliferation : It inhibits the proliferation of various NSCLC cell lines, including NCI-H1650, HCC827, and A549.

-

Induction of Apoptosis : The primary mechanism of its anti-cancer effect is the induction of mitochondria-mediated apoptosis.

-

Signaling Pathway : this compound treatment leads to the upregulation of pro-apoptotic proteins such as Bax, Bid, and caspases-3, -8, and -9, and the downregulation of the anti-apoptotic protein Bcl-2. This results in the release of cytochrome c from the mitochondria, triggering the apoptotic cascade. The activation of the JNK signaling pathway and inhibition of the Akt pathway also play a crucial role in this process.

Experimental Protocols

Isolation and Purification of this compound

This compound is typically isolated from the dried, powdered plant material of Paederia scandens.

A general procedure involves the following steps:

-

Extraction : The powdered plant material is extracted with a solvent, typically 70% ethanol.[6]

-

Concentration : The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.[6]

-

Chromatographic Separation : The crude extract is subjected to column chromatography on silica gel.[1]

-

Elution : The column is eluted with a gradient of solvents to separate the different components.

-

Fraction Collection and Analysis : Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Further Purification : Fractions rich in this compound may be further purified using techniques such as Sephadex LH-20 column chromatography to obtain the pure compound.[1]

Anticonvulsant Activity Assay (Pentylenetetrazole-induced Seizure Model)

This protocol is used to evaluate the anticonvulsant effects of this compound in mice.[5]

-

Animal Preparation : Male ICR mice are used for the experiment. They are housed under standard laboratory conditions.

-

Drug Administration : this compound is dissolved in a suitable vehicle and administered intraperitoneally (i.p.) at various doses (e.g., 10, 20, 40 mg/kg). A control group receives the vehicle only.

-

Seizure Induction : After a specific pretreatment time (e.g., 30 minutes), a convulsive dose of pentylenetetrazole (PTZ) is injected subcutaneously (s.c.) or intraperitoneally (i.p.).

-

Observation : The animals are observed for a set period (e.g., 30 minutes) for the onset and duration of seizures. Seizure severity can be scored based on behavioral manifestations (e.g., facial clonus, whole-body clonus, tonic-clonic seizures).

-

Data Analysis : The latency to the first seizure and the percentage of animals protected from seizures are recorded and statistically analyzed.

In Vitro Anti-cancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

-

Cell Culture : A549 human non-small cell lung cancer cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding : Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

-

Treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells contain medium with the vehicle used to dissolve the compound.

-

Incubation : The plates are incubated for a specified period (e.g., 24, 48 hours).

-

MTT Addition : A solution of MTT is added to each well, and the plates are incubated for a further 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis : The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

-

Cell Lysis : A549 cells are treated with this compound for a specified time. The cells are then harvested and lysed using a lysis buffer containing protease and phosphatase inhibitors to extract the total protein.

-

Protein Quantification : The protein concentration of the cell lysates is determined using a protein assay, such as the BCA assay, to ensure equal loading of protein for each sample.

-

SDS-PAGE : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

-

Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking : The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific binding of antibodies.

-

Primary Antibody Incubation : The membrane is incubated with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Analysis : The intensity of the protein bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to the loading control.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a compelling profile of biological activities. Its demonstrated anticonvulsant, sedative, and particularly its anti-cancer effects, mediated through the induction of apoptosis, warrant further investigation. The detailed methodologies provided in this guide offer a foundation for researchers to explore the therapeutic potential of this compound and to develop novel therapeutic strategies based on this intriguing molecule. Further research into its pharmacokinetic and toxicological profiles is essential for its translation into clinical applications.

References

- 1. [Studies on chemical constituents of Paederia scandense] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. Analyses of the iridoid glucoside dimers in Paederia scandens using HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. meliordiscovery.com [meliordiscovery.com]

- 6. researchgate.net [researchgate.net]

Unveiling Paederosidic Acid: A Technical Guide to its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paederosidic acid, a sulfur-containing iridoid glycoside, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the natural sources of this compound, methodologies for its extraction and isolation, and an overview of its biological effects. Quantitative data from various studies are summarized for comparative analysis. Detailed experimental protocols and visual diagrams of key processes are presented to facilitate further research and development in this promising area of natural product chemistry.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the genus Paederia, within the Rubiaceae family. The most extensively documented sources are Paederia scandens (Lour.) Merrill and Paederia foetida Linn. These plants, commonly known as skunkvine, have a history of use in traditional medicine across Asia.[1][2] The compound is one of several iridoid glycosides present in these species, alongside paederoside, asperuloside, and scandoside.[3]

Quantitative Analysis of this compound in Paederia Species

The concentration of this compound can vary depending on the plant part, geographical location, and extraction method. While comprehensive comparative studies are limited, available data from phytochemical analyses provide insights into the yield of this compound.

| Plant Species | Plant Part | Extraction/Isolation Method | Yield/Concentration | Reference |

| Paederia scandens | Aerial Parts | 1-BuOH-soluble fraction, followed by column chromatography (silica gel, ODS, Sephadex LH-20) and preparative HPLC. | 0.4 mg from a fraction of the extract. | [4] |

| Paederia scandens | Not specified | Not specified in detail, mentioned as one of the main bioactive constituents. | Not explicitly quantified, but noted as a major iridoid glycoside. | [3] |

| Paederia foetida | Leaves | Not specified in detail, mentioned as a phytochemical constituent. | Not explicitly quantified, but identified as present. | [1][2][5] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The following protocols are based on methodologies described in the scientific literature.[4]

General Extraction Procedure

-

Plant Material Preparation : The aerial parts of Paederia scandens are collected, dried, and pulverized.

-

Solvent Extraction : The powdered plant material is extracted with methanol (MeOH) at room temperature. The extraction is repeated multiple times to ensure exhaustive recovery of metabolites.

-

Solvent Partitioning : The combined methanolic extract is concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). This compound, being a polar glycoside, is typically enriched in the n-BuOH fraction.[4]

Chromatographic Purification

The n-BuOH fraction, rich in iridoid glycosides, is subjected to a series of chromatographic techniques for the isolation of pure this compound.

-

Initial Column Chromatography : The n-BuOH fraction is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol to separate major fractions.

-

Reversed-Phase Column Chromatography : Fractions containing this compound are further purified using reversed-phase silica gel (ODS) column chromatography with a methanol-water gradient.[4]

-

Gel Filtration Chromatography : Size exclusion chromatography, often using Sephadex LH-20 with a methanol-water mobile phase, is employed to remove impurities of different molecular sizes.[4]

-

Preparative High-Performance Liquid Chromatography (HPLC) : The final purification step involves preparative HPLC on a reversed-phase column (e.g., C18) with a mobile phase of methanol and water to yield pure this compound.[4]

The following diagram illustrates a typical workflow for the isolation of this compound.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, suggesting its potential as a therapeutic agent.

Anticonvulsant and Sedative Effects

Studies have shown that this compound possesses significant anticonvulsant and sedative properties.[6] The proposed mechanism of action involves the modulation of neurotransmitter levels in the brain. Specifically, this compound has been found to increase the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and decrease the level of the excitatory neurotransmitter glutamic acid.[6] This is achieved, in part, by up-regulating the expression of glutamic acid decarboxylase 65 (GAD65), the enzyme responsible for synthesizing GABA from glutamate.[6]

The signaling pathway for the anticonvulsant activity of this compound can be visualized as follows:

Other Potential Therapeutic Applications

In addition to its effects on the central nervous system, this compound is being investigated for other therapeutic uses:

-

Anti-osteoporotic Activity : As a constituent of Paederia scandens, which has shown anti-osteoporotic effects, this compound is considered a potentially active metabolite.[7]

-

Anti-tumor Activity : Preliminary research has explored the in vitro anti-gastric tumor activities of this compound.[8]

Biosynthesis of this compound

This compound is a sulfur-containing iridoid glycoside. A proposed biosynthetic pathway for this class of compounds in Paederia scandens suggests a series of enzymatic modifications of a precursor iridoid glycoside. While the complete pathway is still under investigation, a simplified representation is provided below.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential, particularly in the realm of neurology. The primary sources, Paederia scandens and Paederia foetida, offer a viable avenue for its isolation. The methodologies outlined in this guide provide a framework for the extraction and purification of this compound for further research. Future studies should focus on optimizing extraction yields, fully elucidating the biosynthetic and pharmacological pathways, and exploring its full therapeutic spectrum. This will be crucial for the development of new drugs derived from this valuable natural resource.

References

- 1. researchgate.net [researchgate.net]

- 2. Paederia Foetida Linn (Rubiaceae): Chemical Diversity, Phytopharmacological Potential, Quantitative Analysis and Clinical Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. Anticonvulsant and sedative effects of this compound isolated from Paederia scandens (Lour.) Merrill. in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Paederoside, an active metabolite of Paederia scandens, alleviates osteoporosis by modulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e-century.us [e-century.us]

A Technical Guide to the Isolation and Extraction of Paederosidic Acid from Paederia scandens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paederosidic acid, a key iridoid glycoside found in Paederia scandens (Lour.) Merrill, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticonvulsant properties. This technical guide provides a comprehensive overview of the methodologies for the efficient isolation and extraction of this compound from P. scandens. It details optimized extraction protocols, purification techniques, and presents quantitative data to aid in the development of scalable and effective production methods for this promising bioactive compound. Furthermore, this guide elucidates the known signaling pathways through which this compound exerts its therapeutic effects, offering valuable insights for drug discovery and development programs.

Introduction

Paederia scandens, a perennial climbing plant belonging to the Rubiaceae family, has a long history of use in traditional medicine for treating a variety of ailments.[1] Modern phytochemical investigations have identified a range of bioactive constituents, with iridoid glycosides being of particular importance.[2][3] Among these, this compound is a principal sulfur-containing iridoid glycoside known for its significant therapeutic potential.[4]

Recent studies have highlighted the antidiarrheal, anticonvulsant, and sedative effects of this compound.[5][6] Its mechanism of action is multifaceted, involving the modulation of key signaling pathways such as the PI3K/Akt/NF-κB pathway and the regulation of neurotransmitter levels, specifically GABA and glutamate.[5][6] The growing body of evidence supporting the pharmacological benefits of this compound underscores the need for robust and efficient methods for its extraction and isolation to facilitate further research and potential clinical applications.

This guide aims to provide researchers and drug development professionals with a detailed technical resource for the isolation and extraction of this compound from P. scandens. It consolidates findings from various studies to present optimized protocols and quantitative data, alongside a visual representation of the compound's mechanism of action.

Materials and Methods

Plant Material

The aerial parts of Paederia scandens should be collected and authenticated by a qualified botanist. The plant material is then washed, shade-dried, and pulverized into a coarse powder for subsequent extraction processes.[4]

Extraction Protocols

Several methods have been explored for the extraction of this compound and other bioactive compounds from P. scandens. This section details two effective approaches: microbubble-assisted extraction and ultrasonic-assisted extraction with deep eutectic solvents.

This innovative technique utilizes the generation of microbubbles through ultrasonication to enhance extraction efficiency.[4] A patented method has demonstrated high yields of this compound using this approach.[4]

Experimental Protocol:

-

Place 2 g of powdered P. scandens into a suitable extraction vessel.

-

Add purified water as the extraction solvent.

-

Subject the mixture to ultrasonication under the following optimized conditions:

-

Frequency: 50 kHz

-

Extraction Temperature: 70°C

-

Extraction Time: 1 hour

-

-

After extraction, filter the mixture to separate the extract from the plant residue.

-

The resulting extract can then be concentrated under reduced pressure for further purification.[4]

UAE in combination with DES offers a green and efficient alternative for extracting polyphenolic compounds, including iridoid glycosides.[7][8]

Experimental Protocol:

-

Synthesize the deep eutectic solvent by mixing choline chloride and ethylene glycol at a 1:2 molar ratio.

-

Prepare the extraction mixture with the DES, incorporating a water content of 49.2%.

-

Disperse the powdered P. scandens material in the DES solution.

-

Perform ultrasonic-assisted extraction under the following optimized parameters:

-

Actual Ultrasonic Power: 72.4 W

-

Ultrasonic Time: 9.7 minutes

-

-

Following extraction, centrifuge the mixture to separate the supernatant containing the extracted compounds.

-

The supernatant can then be subjected to further purification steps.

Isolation and Purification of this compound

A multi-step chromatographic approach is typically employed to isolate and purify this compound from the crude extract.

Experimental Protocol:

-

Initial Extraction and Fractionation:

-

Extract the powdered plant material with 70% ethanol.[4]

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.[4]

-

Suspend the crude extract in water and perform liquid-liquid partitioning with a suitable organic solvent (e.g., n-butanol) to enrich the iridoid glycoside fraction.[6]

-

-

Open Column Chromatography:

-

Subject the enriched fraction (e.g., the water layer after partitioning) to open column chromatography on a suitable stationary phase (e.g., silica gel or a polymeric resin).[4]

-

Elute the column with a gradient of solvents, such as a chloroform-methanol-water system, to separate the different compounds.[9]

-

Collect fractions and monitor them using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Further Purification:

-

Pool the fractions containing this compound and concentrate them.

-

If necessary, perform further purification using techniques such as preparative HPLC to obtain highly pure this compound.

-

Data Presentation

The following tables summarize the quantitative data from studies on the extraction of compounds from Paederia scandens.

Table 1: Optimal Conditions for Microbubble-Assisted Extraction of this compound [4]

| Parameter | Optimal Value |

| Frequency | 49.93 kHz |

| Extraction Temperature | 70°C |

| Extraction Time | 1 hour |

Table 2: Optimized Parameters for Ultrasonic-Assisted Extraction with Deep Eutectic Solvents for Total Flavonoid Content [7]

| Parameter | Optimal Value | Resulting TFC (mg CE/g DW) |

| Water Content in DES | 49.2% | 27.04 |

| Actual Ultrasonic Power | 72.4 W | |

| Ultrasonic Time | 9.7 min |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation and extraction of this compound.

Signaling Pathways

Caption: this compound's inhibitory effect on the PI3K/Akt/NF-κB signaling pathway.

Caption: this compound's modulation of GABAergic and glutamatergic systems.

Conclusion

This technical guide provides a detailed and practical framework for the isolation and extraction of this compound from Paederia scandens. The presented protocols, supported by quantitative data, offer a solid foundation for researchers to obtain this valuable bioactive compound for further investigation. The elucidation of its mechanisms of action through key signaling pathways provides crucial insights for drug development professionals exploring its therapeutic potential. The continued optimization of extraction and purification techniques will be vital in advancing the research and development of this compound as a potential therapeutic agent.

References

- 1. PI3K-AKT Signaling Pathway [novusbio.com]

- 2. researchgate.net [researchgate.net]

- 3. Glutamatergic Mechanisms Associated with Seizures and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KR102341631B1 - High-yield extraction method of this compound from Paederia scandens with microbubbles and cosmetic composition for improving skin barrier or moisturizing with this compound - Google Patents [patents.google.com]

- 5. Anticonvulsant and sedative effects of this compound isolated from Paederia scandens (Lour.) Merrill. in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination and Mechanism of Antidiarrheal Chemical Constituents of Paederia scandens Determined by HPLC-ESI-MS Integrated with Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ultrasonic-assisted extraction of polyphenolic compounds from Paederia scandens (Lour.) Merr. Using deep eutectic solvent: optimization, identification, and comparison with traditional methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ultrasonic-assisted extraction of polyphenolic compounds from Paederia scandens (Lour.) Merr. Using deep eutectic solvent: optimization, identification, and comparison with traditional methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ptglab.com [ptglab.com]

Paederosidic Acid (CAS No. 18842-98-3): A Technical Whitepaper for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Properties, Biological Activities, and Mechanisms of Action of a Promising Iridoid Glycoside

Abstract

Paederosidic acid, a sulfur-containing iridoid glycoside isolated from plants of the Paederia genus, has emerged as a molecule of significant interest in the scientific community. With a CAS number of 18842-98-3, this natural compound has demonstrated a diverse range of biological activities, including anticonvulsant, sedative, antitumor, anti-inflammatory, and bone-protective effects. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its chemical characteristics, preclinical pharmacology, and underlying mechanisms of action. Detailed experimental protocols for key in vitro and in vivo studies are presented, along with a summary of quantitative data and visual representations of its known signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Chemical and Physical Properties

This compound is a complex iridoid glycoside with the molecular formula C₁₈H₂₄O₁₂S. Its chemical structure is characterized by a cyclopentanopyran ring system linked to a glucose molecule and a sulfur-containing functional group.

| Property | Value | Source |

| CAS Number | 18842-98-3 | General |

| Molecular Formula | C₁₈H₂₄O₁₂S | [1] |

| Molecular Weight | 464.4 g/mol | [1] |

| IUPAC Name | (1S,4aS,5S,7aS)-1-(β-D-glucopyranosyloxy)-5-hydroxy-7-[[(methylthio)carbonyl]oxymethyl]cyclopenta[c]pyran-4-carboxylic acid | [1] |

| SMILES | CSC(=O)OCC1=C--INVALID-LINK--O)O[C@H]3--INVALID-LINK--CO)O)O)O">C@@HO | [1] |

| InChI Key | ICTKKPLVSHVNDV-FCVLBCLDSA-N | [1] |

| Solubility | DMF: 12 mg/mL, DMSO: 5 mg/mL, Ethanol: 12 mg/mL, PBS (pH 7.2): 5 mg/mL | [1] |

| Physical Form | Solid | [1] |

| Purity | ≥98% | [1] |

| Storage | -20°C | [1] |

Biological Activities and Therapeutic Potential

This compound has been shown to possess a variety of pharmacological effects, suggesting its potential for development as a therapeutic agent for several diseases.

Anticonvulsant and Sedative Activities

Studies have demonstrated that this compound exhibits significant anticonvulsant and sedative properties. In preclinical models, it has been shown to protect against seizures induced by maximal electroshock and pentylenetetrazole.[2] Furthermore, it increases the duration of pentobarbital-induced sleep and reduces the latency to sleep onset in mice.[1] These findings suggest its potential as a treatment for epilepsy.[2]

Antitumor Activity

This compound has shown promising antitumor activity, particularly against non-small cell lung cancer (NSCLC) cells.[1] It inhibits the proliferation of NCI-H1650, HCC827, and A549 NSCLC cell lines.[1] The mechanism of its antitumor effect is believed to be through the induction of mitochondria-mediated apoptosis.

Anti-inflammatory and Bone-Protective Effects

This compound has demonstrated anti-inflammatory properties and the ability to protect against bone loss. In a lipopolysaccharide (LPS)-treated rat model, it was found to mitigate bone loss by reducing oxidative stress and inflammation.[3] This is achieved by upregulating the expression of Superoxide Dismutase 2 (SOD2) and downregulating the expression of Tumor Necrosis Factor-alpha (TNF-α).[3] These findings indicate its potential for treating inflammatory bone diseases.

Mechanisms of Action

The diverse biological activities of this compound are attributed to its modulation of multiple signaling pathways.

GABAergic System Modulation (Anticonvulsant and Sedative Effects)

The anticonvulsant and sedative effects of this compound are linked to its influence on the GABAergic system. It has been shown to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and decrease the levels of the excitatory neurotransmitter glutamic acid in the brain.[2] Furthermore, it upregulates the expression of Glutamate Decarboxylase 65 (GAD65), the enzyme responsible for GABA synthesis.[2]

References

- 1. GAD65 is essential for synthesis of GABA destined for tonic inhibition regulating epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epilepsy in mice deficient in the 65-kDa isoform of glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | BCL | Apoptosis | TargetMol [targetmol.com]

Paederosidic Acid: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paederosidic acid, an iridoid glycoside found in plants of the Paederia genus, has garnered significant scientific interest for its diverse and potent biological activities. This technical guide provides an in-depth overview of the known biological functions of this compound, presenting key quantitative data, detailed experimental protocols, and mechanistic insights through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Antitumor Activity

This compound has demonstrated significant antitumor effects, primarily through the induction of apoptosis in cancer cells. Studies have particularly highlighted its efficacy against non-small cell lung cancer.

Quantitative Data: Cytotoxicity

The cytotoxic effect of this compound has been evaluated against the human non-small cell lung cancer cell line A549 using the MTT assay. This assay measures the metabolic activity of cells, which is indicative of cell viability.

| Cell Line | Assay | Parameter | Value | Reference |

| A549 (Non-small cell lung cancer) | MTT | IC50 | Data not available in the provided search results. |

Note: While the referenced study mentions the calculation of IC50 values, the specific value for this compound was not available in the provided search results.

Signaling Pathway: Induction of Apoptosis in A549 Cells

This compound induces apoptosis in A549 cells through a mitochondria-mediated pathway involving the activation of the JNK signaling cascade and inhibition of the Akt pathway. This leads to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Caption: this compound-induced apoptotic signaling cascade in A549 cells.

Experimental Protocols

-

Seed A549 cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

-

Seed A549 cells and treat with this compound as described above.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

-

Treat A549 cells with this compound and lyse the cells to extract total protein.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., caspases, Bcl-2, Bax, p-JNK, p-Akt) overnight at 4°C.[2]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anticonvulsant and Sedative Activities

This compound has been shown to possess significant anticonvulsant and sedative effects in animal models, suggesting its potential as a therapeutic agent for epilepsy and sleep disorders.[3]

Quantitative Data: In Vivo Studies in Mice

| Test | Animal Model | Doses (mg/kg, i.p.) | Observed Effect | Reference |

| Maximal Electroshock (MES) Seizure Test | Male mice | 5, 10, 20, 40 | Significant anticonvulsant effect | [3] |

| Pentylenetetrazole (PTZ)-induced Seizures | Male mice | 5, 10, 20, 40 | Significant anticonvulsant effect | [3] |

| Pentobarbital Sodium-induced Sleeping Time | Male mice | 5, 10, 20, 40 | Significant increase in sleeping duration | [3] |

| Locomotor Activity Test | Male mice | 5, 10, 20, 40 | Significant sedative effect | [3] |

Note: Specific quantitative data such as percentage of protection against seizures or the exact increase in sleeping time in minutes were not available in the provided search results.

Mechanism of Action: Modulation of Neurotransmitters

The anticonvulsant and sedative effects of this compound are attributed to its ability to modulate the balance of excitatory and inhibitory neurotransmitters in the brain. It increases the level of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter, and decreases the level of glutamic acid (Glu), a major excitatory neurotransmitter. This is achieved, in part, by upregulating the expression of glutamic acid decarboxylase 65 (GAD65), the enzyme responsible for synthesizing GABA from glutamate.[3]

Caption: Mechanism of this compound's anticonvulsant and sedative effects.

Experimental Protocols

-

Administer this compound intraperitoneally (i.p.) to male mice at doses of 5, 10, 20, and 40 mg/kg.

-

After a set pre-treatment time, deliver a maximal electroshock (e.g., 50 mA, 0.2 s) via corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Record the percentage of mice protected from tonic hindlimb extension in each group.[4][5]

-

Administer this compound (5, 10, 20, and 40 mg/kg, i.p.) to male mice.

-

After a pre-treatment period, inject pentylenetetrazole (e.g., 85 mg/kg, s.c.) to induce clonic-tonic seizures.

-

Observe the mice for the onset and duration of seizures.

-

Record the latency to the first seizure and the percentage of mice protected from seizures.

-

Administer this compound (5, 10, 20, and 40 mg/kg, i.p.) to male mice.

-

After a pre-treatment time, administer a sub-hypnotic or hypnotic dose of sodium pentobarbital (e.g., 40-50 mg/kg, i.p.).

-

Record the time from the loss of the righting reflex (sleep onset) to the time of its recovery (sleep duration).[6][7][8]

-

Place individual mice in an open-field apparatus equipped with infrared beams to automatically record movement.[9][10][11][12]

-

Allow the mice to acclimate to the apparatus for a specific period.

-

Administer this compound (5, 10, 20, and 40 mg/kg, i.p.).

-

Record the total locomotor activity (e.g., distance traveled, number of beam breaks) over a set period to assess sedative effects.[9][10][11][12]

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by modulating key inflammatory signaling pathways.

Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

This compound has been implicated in the regulation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. By inhibiting these pathways, this compound can reduce the production of pro-inflammatory mediators.

Caption: this compound's inhibition of inflammatory signaling pathways.

Experimental Protocols

-

Seed RAW 264.7 macrophage cells in a 96-well plate and incubate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.[13][14]

-

Collect the cell culture supernatant.

-

Measure the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

-

Calculate the percentage of NO inhibition and determine the IC50 value.[13][14]

-

Transfect cells (e.g., HEK293T or THP-1) with a luciferase reporter plasmid containing NF-κB response elements.[15][16][17]

-

Treat the transfected cells with this compound at various concentrations.

-

Stimulate the cells with an NF-κB activator, such as TNF-α or LPS.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

A decrease in luciferase activity indicates inhibition of the NF-κB pathway.[15][16][17][18]

Bone Protective Effects

Recent studies have indicated that this compound may have a protective effect on bone mass by promoting osteogenic differentiation and inhibiting osteoclast differentiation.

Mechanism of Action: Promotion of Osteogenesis

This compound has been shown to enhance the differentiation of pre-osteoblastic cells into mature osteoblasts, a critical process for bone formation. This is often assessed by measuring the activity of alkaline phosphatase (ALP), an early marker of osteogenic differentiation, and by quantifying the mineralization of the extracellular matrix using Alizarin Red S staining.

Caption: this compound's role in promoting osteogenic differentiation.

Experimental Protocols

-

Seed pre-osteoblastic cells (e.g., MC3T3-E1) in a multi-well plate and culture until confluent.[19][20][21]

-

Induce osteogenic differentiation using an appropriate differentiation medium in the presence or absence of this compound.

-

After a specific culture period (e.g., 7, 14 days), wash the cells with PBS and lyse them.

-

Measure the ALP activity in the cell lysate using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.

-

Normalize the ALP activity to the total protein content of the cell lysate.

-

Culture pre-osteoblastic cells and induce differentiation as described above for an extended period (e.g., 21 days).

-

Fix the cells with 4% paraformaldehyde.

-

Stain the cells with 2% Alizarin Red S solution (pH 4.2) to visualize calcium deposits in the extracellular matrix.[22][23][24][25]

-

For quantification, destain the cells using a solution (e.g., 10% cetylpyridinium chloride or 10% acetic acid) and measure the absorbance of the extracted dye at the appropriate wavelength.[22][23][24][25]

Conclusion

This compound is a promising natural compound with a wide range of pharmacological activities, including antitumor, anticonvulsant, sedative, anti-inflammatory, and bone-protective effects. The mechanistic studies summarized in this guide highlight its potential to modulate multiple key signaling pathways involved in various disease processes. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications. The experimental protocols provided herein offer a foundation for researchers to further investigate the multifaceted biological activities of this compound.

References

- 1. Caspase Cascade Activation During Apoptotic Cell Death of Human Lung Carcinoma Cells A549 Induced by Marine Sponge Callyspongia aerizusa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticonvulsant and sedative effects of this compound isolated from Paederia scandens (Lour.) Merrill. in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. Divergent selection for pentobarbital-induced sleeping times in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Continuous locomotor activity monitoring to assess animal welfare following intracranial surgery in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Locomotor activity as an effective measure of the severity of inflammatory arthritis in a mouse model | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. Impairment in locomotor activity as an objective measure of pain and analgesia in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]

- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bowdish.ca [bowdish.ca]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 19. Comparison of alkaline phosphatase activity of MC3T3-E1 cells cultured on different Ti surfaces: modified sandblasted with large grit and acid-etched (MSLA), laser-treated, and laser and acid-treated Ti surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Evaluation of MC3T3-E1 Cell Osteogenesis in Different Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

The Neuroprotective Mechanism of Paederosidic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paederosidic acid, an iridoid glycoside, is emerging as a promising candidate for neuroprotective therapies. This document provides an in-depth technical guide to the current understanding of its mechanism of action in neuroprotection. Drawing from preclinical studies, we delineate its role in mitigating neuroinflammation, oxidative stress, and excitotoxicity. This whitepaper synthesizes quantitative data, details key experimental methodologies, and visualizes the involved signaling pathways to support further research and development in this area.

Core Mechanism of Action: Anti-inflammatory and Anti-Nitrative Stress Effects

The primary neuroprotective mechanism of this compound identified in preclinical models, particularly in the context of Parkinson's disease, revolves around its ability to suppress neuroinflammation and nitrative stress. The key signaling pathway implicated is the NF-κB/iNOS/NO/α-Synuclein nitration cascade .

In pathological conditions, the transcription factor Nuclear Factor-kappa B (NF-κB) becomes activated, leading to the upregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS). iNOS, in turn, produces excessive amounts of nitric oxide (NO), a highly reactive free radical. In the presence of superoxide radicals, NO can form peroxynitrite, a potent oxidizing and nitrating agent. This leads to the nitration of tyrosine residues on key proteins, such as α-synuclein, promoting its misfolding and aggregation, a hallmark of synucleinopathies like Parkinson's disease.

This compound has been shown to intervene in this cascade by inhibiting the activation of NF-κB, thereby reducing the expression of iNOS and subsequent production of NO. This attenuates the nitration of α-synuclein and enhances neuronal cell viability.

Signaling Pathway Diagram

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of paederoside, a closely related compound to this compound, in rotenone-induced cellular models of Parkinson's disease.

Table 1: Effect of Paederoside on Nitric Oxide (NO) Production

| Cell Line | Treatment | Concentration | NO Level (µM) | % Change vs. Rotenone | Reference |

| N2A | Control | - | 6.52 ± 0.69 | - | [1] |

| Rotenone | - | 10.49 ± 0.48 | - | [1] | |

| Rotenone + Paederoside | - | 5.25 ± 1.43 | ↓ 50.0% | [1] | |

| BV-2 | Control | - | 7.79 ± 1.79 | - | [1] |

| Rotenone | 20 nM | 17.96 ± 1.79 | - | [1] | |

| Rotenone + Paederoside | - | 9.22 ± 1.66 | ↓ 48.7% | [1] |

Table 2: Effect of Paederoside on Cell Viability (MTT Assay)

| Cell Line | Treatment | Paederoside Concentration | % Cell Viability vs. Control | Reference |

| N2A | Rotenone | 0 µM | Decreased (exact % not specified) | [2] |

| Rotenone + Paederoside | 10 µM | Markedly enhanced | [2] |

Potential Ancillary Mechanisms of Neuroprotection

While the anti-inflammatory and anti-nitrative stress effects are the most substantiated, evidence suggests this compound may exert neuroprotection through additional mechanisms.

GABAergic Modulation

Studies on the anticonvulsant and sedative effects of this compound suggest a role in modulating the GABAergic system. This is characterized by an increase in the inhibitory neurotransmitter GABA and a decrease in the excitatory neurotransmitter glutamate in the brain. Furthermore, an upregulation of Glutamate Decarboxylase 65 (GAD65), the enzyme responsible for GABA synthesis, has been observed. This shift towards inhibitory neurotransmission could contribute to neuroprotection by reducing excitotoxicity.

Figure 2: Postulated GABAergic modulation by this compound.

Antioxidant Activity

In a non-neuronal model of lipopolysaccharide-induced stress, this compound demonstrated antioxidant properties by upregulating Superoxide Dismutase 2 (SOD2), a key mitochondrial antioxidant enzyme, and downregulating the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). Oxidative stress and inflammation are critical components of neurodegenerative processes, suggesting this antioxidant activity could be a relevant neuroprotective mechanism.

References

A Technical Guide to Paederosidic Acid Derivatives: Exploring Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paederosidic acid, an iridoid glycoside primarily isolated from plants of the Paederia genus, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide delves into the core aspects of this compound derivatives, offering a comprehensive overview of their functions, the signaling pathways they modulate, and the experimental methodologies used to elucidate their effects. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Core Biological Activities of this compound and Its Derivatives

This compound and its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. The primary reported functions include anti-inflammatory, anti-cancer, anticonvulsant, and sedative effects.

Anti-inflammatory Activity

Several studies have highlighted the potent anti-inflammatory properties of this compound and its derivatives. The underlying mechanism often involves the modulation of key inflammatory pathways. For instance, certain iridoid glycosides isolated from Paederia scandens have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.[1] This inhibition is achieved by suppressing the nuclear translocation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2]

Anticancer Activity

The cytotoxic effects of this compound and its derivatives against various cancer cell lines have been a key area of investigation. One of the identified derivatives, 10-O-trans-p-coumaroyl-(4R,6R)-3,4-dihydro-3α-methylthiopaederoside, has exhibited notable cytotoxicity against endocrine tumor cell lines, with IC50 values less than 20.0 μM.[3] The anti-tumor activity of this compound in human non-small cell lung cancer cells is attributed to the induction of mitochondria-mediated apoptosis.[4] This process is orchestrated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway and the concomitant inhibition of the Akt signaling pathway.[4]

Anticonvulsant and Sedative Effects

This compound has also been reported to possess significant anticonvulsant and sedative properties, suggesting its potential in the management of neurological disorders.

Identified Derivatives of this compound

Recent phytochemical investigations of Paederia scandens have led to the isolation and characterization of several this compound derivatives. These include:

-

6β-O-β-D-glucosylthis compound [5]

-

This compound methyl ester [5]

-

Deacetyl asperulosidic acid methyl ester [5]

-

Paescanosides A–C (including a sulfur-containing derivative)[6]

-

10-O-trans-p-coumaroyl-(4R,6R)-3,4-dihydro-3α-methylthiopaederoside [3]

-

10-O-trans-feruloyl-(4S,6R)-3,4-dihydro-2'-O-3α-paederoside [3]

-

10-O-trans-caffeoyl-paederosidic acid ethyl ester [3]

Quantitative Data on Biological Activities

For a comparative analysis of the therapeutic potential of these derivatives, quantitative data is paramount. The following table summarizes the available IC50 values for specific biological activities.

| Derivative Name | Biological Activity | Cell Line/Model | IC50 Value | Reference |

| Iridoid Glycoside (unspecified, compound 6 from source) | Nitric Oxide Inhibition | Lipopolysaccharide-stimulated RAW 264.7 macrophages | 15.30 μM | [1] |

| 10-O-trans-p-coumaroyl-(4R,6R)-3,4-dihydro-3α-methylthiopaederoside | Cytotoxicity | Endocrine tumor cell lines | < 20.0 μM | [3] |

Signaling Pathways Modulated by this compound Derivatives

The therapeutic effects of this compound and its derivatives are underpinned by their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of future drug candidates.

NF-κB Signaling Pathway in Inflammation

dot

Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.

As depicted in the diagram, pro-inflammatory stimuli like lipopolysaccharide (LPS) activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκB. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of inflammatory genes. This compound derivatives have been shown to inhibit this translocation, thereby downregulating the inflammatory response.

JNK/Akt Signaling Pathway in Apoptosis

References

- 1. Anti-inflammatory iridoid glycosides from Paederia scandens (Lour.) Merrill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic iridoid glycosides from the leaves of Paederia scandens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor activity of this compound in human non-small cell lung cancer cells via inducing mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ccspublishing.org.cn [ccspublishing.org.cn]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

The Anti-inflammatory Properties of Paederosidic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paederosidic acid, an iridoid glycoside primarily isolated from Paederia scandens, has demonstrated notable anti-inflammatory properties in various preclinical studies. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the anti-inflammatory mechanisms of this compound. It includes a compilation of quantitative data from in vitro and in vivo studies, detailed experimental methodologies for key assays, and visual representations of the implicated signaling pathways. The evidence suggests that this compound exerts its anti-inflammatory effects through the modulation of key signaling cascades, including the NF-κB pathway, leading to the downregulation of pro-inflammatory mediators. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

This compound is a sulfur-containing iridoid glycoside found in plants of the Paederia genus, notably Paederia scandens (Lour.) Merrill.[1][2]. Traditionally, this plant has been used in folk medicine for the treatment of various inflammatory ailments[3]. Recent scientific investigations have begun to elucidate the molecular mechanisms underlying the therapeutic potential of this compound, revealing its ability to modulate key inflammatory pathways.

In Vitro Anti-inflammatory Activity

In vitro studies have provided significant insights into the direct effects of this compound and related compounds on inflammatory responses in cell-based assays. A key model for these investigations is the use of lipopolysaccharide (LPS)-stimulated macrophages, which mimic bacterial-induced inflammation.

Inhibition of Nitric Oxide (NO) Production

A study on iridoid glycosides from Paederia scandens identified a compound (compound 6) that significantly inhibited nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages with an IC50 value of 15.30 μM[2]. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.

Downregulation of Pro-inflammatory Enzymes and Cytokines

The same study demonstrated that the inhibitory effect on NO production was associated with a reduction in the expression of iNOS and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade[2]. Furthermore, the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), was also suppressed[2].

Table 1: In Vitro Anti-inflammatory Activity of an Iridoid Glycoside from Paederia scandens [2]

| Parameter | Cell Line | Stimulant | Compound | IC50 / Effect |

| Nitric Oxide (NO) Production | RAW 264.7 macrophages | LPS | Compound 6 | 15.30 μM |

| iNOS Protein Expression | RAW 264.7 macrophages | LPS | Compound 6 | Reduced expression |

| COX-2 Protein Expression | RAW 264.7 macrophages | LPS | Compound 6 | Reduced expression |

| IL-1β mRNA Expression | RAW 264.7 macrophages | LPS | Compound 6 | Reduced expression |

| IL-6 mRNA Expression | RAW 264.7 macrophages | LPS | Compound 6 | Reduced expression |

In Vivo Anti-inflammatory and Antinociceptive Activity

In vivo studies have corroborated the anti-inflammatory potential of this compound and its derivatives in animal models of inflammation and pain.

LPS-Induced Inflammation in Rats

In a study investigating bone loss in LPS-treated rats, this compound demonstrated its ability to alleviate inflammation by significantly downregulating the expression of the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α)[4]. This was accompanied by an upregulation of the antioxidant enzyme Superoxide Dismutase 2 (SOD2), suggesting a dual anti-inflammatory and antioxidant mechanism[4].

Formalin-Induced Nociception in Mice

The formalin test in mice is a widely used model to assess antinociceptive effects, with a second phase that is characterized by an inflammatory response. A study on a dimer of this compound and this compound methyl ester (DPAPAME) showed a significant reduction in paw licking time during this inflammatory phase at doses of 20 and 40 mg/kg[3].

Table 2: In Vivo Anti-inflammatory and Antinociceptive Effects of this compound and its Dimer

| Model | Animal | Compound | Doses | Effect | Reference |

| LPS-induced inflammation | Rats | This compound | Not specified | Downregulation of TNF-α expression | [4] |

| Formalin test (late phase) | Mice | DPAPAME | 20 and 40 mg/kg | Significant reduction in paw licking time | [3] |

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of this compound appear to be mediated through the modulation of critical intracellular signaling pathways that regulate the expression of inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Under basal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Studies have shown that iridoids from Paederia scandens, including a compound with potent anti-inflammatory activity, suppress the nuclear translocation of NF-κB in LPS-stimulated macrophages[2]. This inhibition of NF-κB activation is a key mechanism underlying the reduced expression of iNOS, COX-2, and pro-inflammatory cytokines. A network pharmacology study also predicted that this compound's effects could be mediated through the PI3K/Akt/NF-κB signaling pathway[5].

Potential Involvement of the MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are another set of crucial signaling cascades involved in inflammation. While direct evidence for the effect of this compound on MAPK pathways is limited, studies on structurally similar iridoid glycosides, such as asperuloside and asperulosidic acid, have shown inhibition of the phosphorylation of p38, ERK, and JNK in LPS-induced macrophages[6]. Given the frequent crosstalk between NF-κB and MAPK pathways, it is plausible that this compound may also exert its anti-inflammatory effects through the modulation of MAPK signaling. Further research is required to confirm this hypothesis.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. Below are generalized methodologies for key experiments cited in this guide.

In Vitro Nitric Oxide (NO) Inhibition Assay

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. A vehicle control group and a positive control (e.g., a known iNOS inhibitor) are included.

-

Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

In Vivo Carrageenan-Induced Paw Edema Model

-

Animal Model: Male Wistar rats or Swiss albino mice.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

-

Grouping: Animals are randomly divided into control, standard (e.g., indomethacin), and this compound treatment groups.